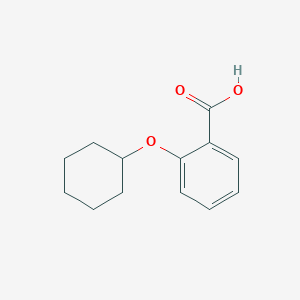

2-(Cyclohexyloxy)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Cyclohexyloxy)benzoic acid is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

2-(Cyclohexyloxy)benzoic acid has the chemical formula C13H18O3 and exhibits a molecular weight of approximately 222.28 g/mol. Its structure includes a cyclohexyl group attached to a benzoic acid moiety, which contributes to its unique properties as a potential pharmaceutical agent and polymerization initiator.

Inhibition of Soluble Epoxide Hydrolase (sEH)

One of the most notable applications of this compound is its role as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is crucial in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in various physiological processes, including vasodilation and inflammation modulation.

- Cardiovascular Research : Studies have shown that sEH inhibitors can prevent cardiac hypertrophy and fibrosis. For instance, a study indicated that treatment with the sEH inhibitor t-AUCB (a derivative related to this compound) resulted in improved cardiac function in mouse models of kidney disease, demonstrating its potential for treating cardiovascular complications associated with chronic kidney disease .

- Hypertension Management : Chronic administration of sEH inhibitors has been linked to reduced blood pressure and myocardial infarct size in hypertensive models. These effects are mediated by increased availability of EETs, which promote vasodilation and cardiovascular protection .

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects through its action on EETs. By inhibiting sEH, it prevents the conversion of EETs to less active metabolites, thereby sustaining their beneficial effects on vascular health .

Polymerization Initiator

In materials science, this compound serves as a binding agent and polymerization initiator in the production of polyvinyl compounds. Its ability to facilitate polymerization reactions makes it valuable in developing new materials with tailored properties for various industrial applications .

Table 1: Summary of Pharmacological Effects

| Application | Mechanism | Study Reference |

|---|---|---|

| Inhibition of sEH | Prevents conversion of EETs | |

| Cardiovascular Protection | Reduces myocardial infarct size | |

| Anti-inflammatory Effects | Sustains EET activity |

- Cardiac Protection : In a controlled study involving transgenic rats with hypertension, treatment with a derivative of this compound demonstrated significant reductions in blood pressure and myocardial damage following ischemia, underscoring its therapeutic potential in cardiovascular diseases .

- Chronic Kidney Disease : A study assessed the impact of sEH inhibition on kidney function and cardiovascular outcomes in mice subjected to renal surgery. The results indicated that while kidney function parameters were not significantly altered, cardiac hypertrophy was effectively mitigated by treatment with sEH inhibitors derived from this compound .

化学反応の分析

Aromatic Ring Reactions

The aromatic ring of 2-(cyclohexyloxy)benzoic acid undergoes electrophilic substitution reactions, influenced by the electron-withdrawing carboxyl group and the electron-donating cyclohexyloxy group.

Nitration

-

Reaction : Nitration occurs under acidic conditions using a nitrating mixture (e.g., HNO₃ and H₂SO₄).

-

Position : The carboxyl group is a strong meta-directing substituent. Nitration is expected to occur meta to the carboxyl group (positions 3 or 5 relative to the carboxyl group).

-

Product : A nitro-substituted benzoic acid derivative, with the nitro group at the meta position.

-

Key Factor : The cyclohexyloxy group’s electron-donating nature may slightly enhance ring activity but is dominated by the carboxyl group’s deactivating effect .

Halogenation

-

Reaction : Halogenation (e.g., Cl₂, Br₂) requires a Lewis acid catalyst (e.g., FeCl₃).

-

Position : Halogenation occurs meta to the carboxyl group due to its strong deactivating effect.

-

Product : A halo-substituted benzoic acid derivative, with the halogen at the meta position.

-

Key Factor : The cyclohexyloxy group’s steric bulk may hinder substitution at ortho positions .

Sulfonation

-

Reaction : Sulfonation with concentrated H₂SO₄ introduces a sulfonic acid group.

-

Position : Sulfonation occurs meta to the carboxyl group.

-

Product : A sulfonic acid derivative of the compound.

-

Key Factor : The carboxyl group’s deactivating nature dictates regiochemistry .

Carboxyl Group Reactions

The carboxyl group (-COOH) undergoes typical carboxylic acid reactions, influenced by its acidity and reactivity.

Esterification

-

Reaction : Reaction with alcohols (e.g., methanol) in the presence of an acid catalyst (e.g., H₂SO₄).

-

Product : An ester derivative (e.g., methyl 2-(cyclohexyloxy)benzoate).

-

Key Factor : The cyclohexyloxy group does not significantly alter the carboxyl group’s reactivity .

Acid Chloride Formation

-

Reaction : Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Product : The corresponding acid chloride (2-(cyclohexyloxy)benzoyl chloride).

-

Key Factor : A common precursor for amide or ester synthesis .

Amide Formation

-

Reaction : Reaction with amines (e.g., NH₃) in the presence of coupling agents (e.g., DCC or HOBt).

-

Product : An amide derivative (e.g., 2-(cyclohexyloxy)benzamide).

-

Key Factor : The carboxyl group’s reactivity facilitates amide bond formation .

Dehydration to Anhydrides

-

Reaction : Dehydration with agents like acetic anhydride (Ac₂O) or P₂O₅.

-

Product : A cyclic anhydride (e.g., mixed anhydride with acetic acid).

-

Key Factor : Common in organic synthesis for activating carboxylic acids .

Reduction

-

Reaction : Reduction with strong reductants (e.g., LiAlH₄ or NaBH₄).

-

Product : Benzyl alcohol derivative (2-(cyclohexyloxy)benzyl alcohol).

-

Key Factor : The carboxyl group is reduced to a primary alcohol .

Research Findings and Comparative Analysis

While specific experimental data for this compound is limited, analogous benzoic acid derivatives provide insights:

| Reaction Type | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Meta to -COOH | Nitro-substituted derivative |

| Halogenation | Cl₂, FeCl₃ | Meta to -COOH | Halo-substituted derivative |

| Esterification | Methanol, H₂SO₄ | -COOH → ester | Methyl ester |

| Acid Chloride Formation | SOCl₂, PCl₅ | -COOH → acid chloride | Benzoyl chloride derivative |

特性

分子式 |

C13H16O3 |

|---|---|

分子量 |

220.26 g/mol |

IUPAC名 |

2-cyclohexyloxybenzoic acid |

InChI |

InChI=1S/C13H16O3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,14,15) |

InChIキー |

WKZMKIVYWDNOJL-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)OC2=CC=CC=C2C(=O)O |

正規SMILES |

C1CCC(CC1)OC2=CC=CC=C2C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。